2-(Benzylamino)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKPBJUVZCBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aminonitrile Chemistry
α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. rsc.org Their chemistry has been a subject of interest for over a century, dating back to the seminal Strecker synthesis in 1850, which provided the first route to these compounds through a one-pot, three-component reaction of an aldehyde, ammonia, and hydrogen cyanide. rsc.orgmdpi.com This reaction, and its many modern variations, remains one of the most efficient methods for preparing α-aminonitriles. mdpi.comorganic-chemistry.org
These compounds are not merely synthetic curiosities; they are recognized as crucial intermediates in the synthesis of a diverse range of organic molecules, including α-amino acids, diamines, and various heterocyclic compounds. rsc.orguni-mainz.de The dual reactivity of the amino and nitrile functionalities allows for a wide variety of chemical transformations. rsc.org 2-(Benzylamino)propanenitrile, with its secondary amine and a nitrile group on an ethyl chain, is a prominent example of this class, showcasing the characteristic reactivity and synthetic potential of α-aminonitriles.
Significance As a Versatile Synthetic Building Block
The true value of 2-(benzylamino)propanenitrile lies in its role as a versatile precursor in organic synthesis. The nitrile group can undergo a variety of transformations. For instance, its reduction, typically with a powerful reducing agent like lithium aluminum hydride, provides a straightforward route to 1,2-diamines, which are themselves important building blocks for ligands, pharmaceuticals, and other functional molecules. rsc.org
Furthermore, the secondary amine in this compound can participate in a range of reactions. It can be alkylated, acylated, or used in cyclization reactions to form nitrogen-containing heterocycles. For example, it has been used in the synthesis of substituted pyridines and other complex heterocyclic systems. sciencepub.net
A notable application of this compound is in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds. acs.org This multi-step synthesis highlights the utility of this compound as a starting material for constructing complex, stereochemically defined molecules. acs.org The process involves the reaction of (R)-styrene oxide with 3-(benzylamino)propionitrile, demonstrating its role as a nucleophile in ring-opening reactions. acs.org
Structural Features and Reactivity Principles
Direct Synthetic Routes
Direct synthetic routes offer a straightforward approach to the formation of this compound, typically in a single chemical step from readily available precursors.
Amination of Nitriles
A prominent method for the synthesis of this compound is the amination of nitrile-containing compounds. This approach leverages the nucleophilic character of benzylamine (B48309) to attack an electrophilic carbon center in the nitrile-containing substrate.
The reaction can proceed under various conditions, including solvent-free and catalyst-free environments at room temperature. semanticscholar.orgumich.edu In such instances, a simple mixture of benzylamine and acrylonitrile (B1666552) is stirred, and the product is isolated through straightforward chromatographic separation. semanticscholar.orgumich.edu This minimalist approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents and catalysts. semanticscholar.org
The efficiency of the Michael addition of benzylamine to acrylonitrile can be significantly influenced by the choice of catalyst and reaction conditions. A variety of catalysts have been explored to promote this transformation, ranging from simple bases to more complex organocatalysts and even biocatalysts.
Solvent-free conditions have proven effective, with the reaction proceeding to completion without the need for a catalyst. semanticscholar.orgumich.edu However, the introduction of a catalyst can often accelerate the reaction and improve yields. For instance, the use of a water extract of the ash of banana plants (WEABP) as a biocatalyst has been shown to effectively catalyze the conjugate addition of benzylamine to acrylonitrile in water at room temperature, with the catalyst being reusable for several cycles. asianpubs.org
Other catalytic systems that have been successfully employed include:
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This organic base has been used in catalytic amounts to promote the aza-Michael addition of benzylamine to α,β-unsaturated esters, suggesting its potential applicability to acrylonitrile as well. mdpi.comresearchgate.net
Lipases: Certain lipases, such as those from Candida antarctica (CALB), have demonstrated catalytic activity in the Michael addition of amines to acrylonitrile, leading to shorter reaction times compared to uncatalyzed reactions. researchgate.net
Manganese Pincer Complexes: These complexes can activate unsaturated nitriles, facilitating the aza-Michael addition of amines like benzylamine in high yields under mild and neutral conditions. nih.gov
12-Tungstophosphoric Acid: This reusable catalyst has been utilized for Michael additions in water at room temperature, providing good yields of the corresponding β-amino nitriles. thieme-connect.com
Hydrothermal Carbons: Derived from chestnut cupule waste, these sustainable and recyclable catalysts have shown notable activity, facilitating complete conversion in the reaction of benzylamine with acrylonitrile within minutes. nih.gov
The choice of solvent can also play a crucial role. While solvent-free reactions are advantageous, solvents like methanol, acetonitrile (B52724), and N,N-dimethylformamide (DMF) have been used in various catalytic systems. asianpubs.orgresearchgate.netchemicalbook.com
Table 1: Catalytic Systems for the Michael Addition of Benzylamine to Acrylonitrile
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| None | Neat | Room Temp. | - | High | semanticscholar.orgumich.edu |
| Water Extract of Banana Plant Ash (WEABP) | Water/Methanol | Room Temp. | - | Excellent | asianpubs.org |
| Manganese Pincer Complex [Mn]-2 | Neat | Room Temp. | 24 h | 91% | nih.gov |
| Hydrothermal Carbons (HCB and HCC) | - | - | 5 min | 95% | nih.gov |
| [Cho][Pro] or K10+[Cho][Pro] | - | - | 5 min | 95% | nih.gov |
| 12-Tungstophosphoric Acid | Water | Room Temp. | - | - | thieme-connect.com |
Reaction of Benzylamine with Halogenated Propanenitrile Derivatives
An alternative direct route involves the reaction of benzylamine with halogenated propanenitrile derivatives. This method relies on the nucleophilic nature of benzylamine to displace a halide ion from the propanenitrile backbone.
The reaction between benzylamine and 3-bromopropionitrile (B1265702) is a classic example of a nucleophilic substitution reaction for the synthesis of this compound. chemicalbook.com In a typical procedure, benzylamine is treated with a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF) to generate the corresponding amide anion. chemicalbook.com This more nucleophilic species then readily displaces the bromide ion from 3-bromopropionitrile. chemicalbook.com The reaction is typically stirred for several hours at room temperature to ensure completion. chemicalbook.com
Electrochemical Approaches
Electrochemical methods present a modern and sustainable alternative for the synthesis of aminonitriles. These techniques utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. While direct electrochemical synthesis of this compound from benzylamine and a propanenitrile source is not extensively documented, related electrochemical transformations suggest its feasibility. For instance, the electrochemical oxidative α-cyanation of secondary amines has been reported, indicating that C-N bond formation coupled with cyanation is achievable under electrochemical conditions. rsc.org Furthermore, the electrochemical synthesis of other β-amino nitriles has been explored, highlighting the potential of this green chemistry approach for the synthesis of the target compound. researchgate.net
An in-depth examination of the synthetic routes to this compound reveals a variety of methodologies, ranging from classical reactions to modern, advanced strategies. This article focuses exclusively on the chemical synthesis of this compound, structured according to specific synthetic families.
Derivatives and Analogues of 2 Benzylamino Propanenitrile: Synthesis and Utility
Methylated Derivatives
2-(Benzylamino)-2-methylpropanenitrile (B1315417) is a methylated derivative of 2-(benzylamino)propanenitrile, characterized by the presence of a gem-dimethyl group on the carbon adjacent to the nitrile. This structural feature imparts distinct reactivity and properties to the molecule. This compound is recognized as a valuable building block in organic synthesis. chemicalbook.com
The synthesis of 2-(benzylamino)-2-methylpropanenitrile can be achieved through various established methods for the formation of α-aminonitriles. One common approach involves the Strecker synthesis, where a ketone (acetone in this case), an amine (benzylamine), and a cyanide source react in a one-pot synthesis.
The synthetic utility of 2-(benzylamino)-2-methylpropanenitrile lies in its bifunctional nature, containing both a nucleophilic amino group and an electrophilic cyano group. chemicalbook.com This allows for its participation in a wide range of chemical transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing pathways to α-amino acids and diamines, respectively. The presence of the benzyl (B1604629) group on the amine allows for selective deprotection through hydrogenolysis, a common strategy in multi-step organic synthesis.
Table 1: Physicochemical Properties of 2-(Benzylamino)-2-methylpropanenitrile
| Property | Value |
|---|---|
| CAS Number | 99840-51-4 |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
Data sourced from Apollo Scientific. nih.gov
2-[Benzyl(methyl)amino]propanedinitrile is a dinitrile derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds, most notably in the preparation of the pulmonary hypertension drug, Riociguat. patsnap.com Its synthesis from commercially available and inexpensive starting materials makes it an attractive intermediate for pharmaceutical manufacturing. patsnap.com
The synthesis of this compound can be achieved in good yield under mild conditions. patsnap.com A key advantage of using 2-[benzyl(methyl)amino]propanedinitrile in the synthesis of Riociguat is the avoidance of harsh reaction conditions, highly toxic reagents, and homogeneous metal catalysts that are often required in alternative synthetic routes. patsnap.com
As a versatile building block, 2-[benzyl(methyl)amino]propanedinitrile can be used as a coupling partner with a variety of amidine compounds. This reactivity makes it a valuable precursor for the synthesis of 2-substituted 4,6-diamino-5-(methyl)aminopyrimidines, which are important scaffolds in medicinal chemistry. patsnap.com
Table 2: Research Highlights of 2-[Benzyl(methyl)amino]propanedinitrile
| Aspect | Finding | Reference |
|---|---|---|
| Synthetic Application | Key building block in the synthesis of Riociguat. | patsnap.com |
| Advantages | Synthesis avoids harsh conditions and toxic reagents. | patsnap.com |
| Versatility | Can be used to synthesize various 2-substituted 4,6-diamino-5-(methyl)aminopyrimidines. | patsnap.com |
Substituted Propanenitrile Analogues
3-[Benzyl(2-cyanoethyl)amino]propanenitrile (B90756) is a propanenitrile analogue featuring two cyanoethyl groups attached to a benzyl-substituted amino nitrogen. This compound is a versatile building block in organic synthesis, serving as a precursor for a variety of pharmaceuticals and agrochemicals. researchgate.net
The synthesis of 3-[benzyl(2-cyanoethyl)amino]propanenitrile is typically achieved through the sequential cyanoethylation of benzylamine (B48309) with acrylonitrile (B1666552) in a Michael addition reaction. researchgate.net The reactivity of this compound is derived from its nucleophilic amino group and the electron-withdrawing nature of the cyano moieties, which allows for its participation in reactions such as alkylation, acylation, and cyclization. researchgate.net
This compound has demonstrated significant utility in several synthetic applications:
Dehydrogenative Synthesis: It is utilized in the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and primary amines. researchgate.net
Synthesis of N-benzyl cyclo-tertiary amines: It is involved in the synthesis of N-benzyl cyclo-tertiary amines, which are important intermediates for many active pharmaceutical ingredients. researchgate.net
Biocatalysis: In the field of biocatalysis, it is used to enhance the production of N-benzyl cyclo-tertiary amines through the rational engineering of Mesorhizobium imine reductase (MesIRD). researchgate.net
The exploration of propanenitrile analogues extends to the incorporation of other cyclic and substituted aromatic moieties, such as pyrrolidinyl and methylphenyl groups. While specific examples of this compound directly substituted with these groups are not extensively detailed in readily available literature, the synthesis of related structures provides insight into potential synthetic strategies.
For instance, N-benzyl-3-pyrrolidinone can be synthesized from ethyl acrylate (B77674) and benzylamine through a series of reactions including addition, substitution, Dieckmann cyclization, and decarboxylation. nih.gov This demonstrates a feasible route to incorporate a pyrrolidine (B122466) ring into a structure derived from precursors of propanenitriles. The synthesis of pyrrolidine-containing compounds is of significant interest in drug discovery due to the prevalence of the pyrrolidine scaffold in biologically active molecules. prepchem.com
Similarly, the synthesis of propanenitrile derivatives bearing a methylphenyl (tolyl) group has been described. For example, 2-(p-tolyl)benzonitrile is synthesized from methyl 2-(p-tolyl)benzoate. bldpharm.com This indicates that propanenitrile structures can be functionalized with substituted phenyl rings. The synthesis of 2-(benzylamino)-2-(p-tolyl)acetonitrile (B3037884) is also documented, further supporting the feasibility of creating such variants. google.com
These examples suggest that the synthesis of pyrrolidinyl and methylphenyl variants of this compound is achievable through established synthetic methodologies, offering avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Diethylenetriamine (DETA), a polyamine with two primary and one secondary amine group, can be used as a starting material for the synthesis of propanenitrile derivatives through Michael addition reactions with acrylonitrile. This reaction leads to the formation of N,N,N',N'',N''-pentakis(2-cyanoethyl)diethylenetriamine, where each of the nitrogen atoms in the DETA molecule is functionalized with a cyanoethyl group.
The synthesis involves the reaction of DETA with an excess of acrylonitrile, typically in the absence of a solvent or in a protic solvent like water. The high reactivity of the primary and secondary amines in DETA towards the activated double bond of acrylonitrile drives the reaction to completion.
These DETA-derived propanenitriles have potential applications as:
Chelating agents: The presence of multiple nitrogen atoms and nitrile groups can allow for the coordination of metal ions.
Precursors for polyamines: Reduction of the nitrile groups would lead to the formation of highly branched polyamines with unique properties.
Building blocks for polymers: The multiple reactive sites on the molecule make it a potential monomer or cross-linking agent in polymer synthesis.
The Michael addition of amines to acrylonitrile is a well-established and efficient method for the synthesis of β-aminopropionitriles, and its application to DETA provides a straightforward route to complex and highly functionalized propanenitrile derivatives.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 2-(Benzylamino)-2-methylpropanenitrile |
| 2-[Benzyl(methyl)amino]propanedinitrile |
| 3-[Benzyl(2-cyanoethyl)amino]propanenitrile |
| Riociguat |
| Diethylenetriamine (DETA) |
| Acrylonitrile |
| Benzylamine |
| Acetone |
| N-benzyl-3-pyrrolidinone |
| Ethyl acrylate |
| 2-(p-tolyl)benzonitrile |
| Methyl 2-(p-tolyl)benzoate |
| 2-(Benzylamino)-2-(p-tolyl)acetonitrile |
Structural Modifications and Their Impact on Reactivity
The reactivity of this compound derivatives can be finely tuned through strategic structural modifications. These alterations primarily involve the introduction of substituents on the benzyl group's aromatic ring or modifications to the propanenitrile backbone. Such changes can exert significant electronic and steric effects, thereby influencing the molecule's susceptibility to various chemical transformations.
The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl moiety can significantly alter the electron density of the entire molecule. This, in turn, affects the reactivity of both the amino and nitrile functionalities. For instance, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the nucleophilicity of the nitrogen atom, potentially accelerating reactions involving this site. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), can decrease the nitrogen's nucleophilicity, making it less reactive towards electrophiles.
These electronic effects also extend to the stability of intermediates formed during reactions. For example, in reactions proceeding through a carbocationic intermediate on the benzylic carbon, electron-donating groups on the aromatic ring can stabilize the positive charge through resonance, thereby facilitating the reaction. The stability of such intermediates often correlates with the reaction rate.
The nature of the substituent can also influence the acidity of the α-hydrogen (the hydrogen on the carbon atom adjacent to the nitrile group). The nitrile group is strongly electron-withdrawing, which increases the acidity of the α-hydrogen. Substituents on the benzyl ring can further modulate this acidity. This is a critical factor in reactions that involve the formation of a carbanion at the α-position, such as in alkylation or condensation reactions.
A study on the reactivity of α-aminonitriles in the context of prebiotic chemistry suggests that they are generally more reactive than other types of nitriles. nih.gov While this study did not focus specifically on this compound, the principles can be extended. The proximity of the amino group to the nitrile functionality is a key factor in their enhanced reactivity.
Interactive Table: Impact of Benzyl Ring Substituents on Reactivity
| Substituent (Position) | Electronic Effect | Predicted Impact on Nitrogen Nucleophilicity | Predicted Impact on α-Hydrogen Acidity |
|---|---|---|---|
| 4-Methoxy (-OCH₃) | Electron-donating | Increase | Decrease |
| 4-Methyl (-CH₃) | Electron-donating | Increase | Decrease |
| Unsubstituted (-H) | Neutral | Baseline | Baseline |
| 4-Chloro (-Cl) | Electron-withdrawing | Decrease | Increase |
This table provides a qualitative prediction based on general principles of organic chemistry. Experimental validation for specific derivatives of this compound is necessary.
Stereochemical Aspects of Derivatives
The carbon atom attached to the nitrile group in this compound is a stereocenter, meaning that the molecule can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are of paramount importance, as different enantiomers can exhibit distinct biological activities and chemical properties. The development of stereoselective synthetic methods for this compound derivatives is therefore a critical area of research.
Asymmetric synthesis, which aims to produce a single enantiomer or a significant excess of one enantiomer, can be achieved through various strategies. One common approach is the use of chiral catalysts or auxiliaries in the synthetic route. For instance, the Strecker synthesis, a classic method for preparing α-aminonitriles, can be rendered asymmetric by employing a chiral amine or a chiral catalyst. acs.org This allows for the preferential formation of one enantiomer over the other.
Another strategy involves the use of starting materials that are already chiral. This "chiral pool" approach leverages the readily available enantiomerically pure compounds from natural sources to introduce stereochemistry into the target molecule. nih.gov
The stereochemical outcome of reactions involving derivatives of this compound can also be influenced by the existing stereocenter. In diastereoselective reactions, the chiral center within the molecule can direct the approach of a reagent, leading to the preferential formation of one diastereomer. The nature of the substituents on the molecule can play a crucial role in the degree of stereocontrol observed. For example, bulky substituents can create steric hindrance that favors one reaction pathway over another.
The influence of electron-donating aromatic substituents on the stereochemistry of products has been observed in cycloalkylation reactions of related compounds. rsc.org While not directly studying this compound, this research highlights how electronic effects can dictate the stereochemical course of a reaction.
The characterization of the stereochemistry of these derivatives is typically accomplished using techniques such as polarimetry, chiral chromatography (e.g., HPLC with a chiral stationary phase), and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Interactive Table: Strategies for Stereoselective Synthesis of this compound Derivatives
| Strategy | Description | Key Considerations |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Catalyst efficiency, enantiomeric excess (ee), catalyst cost and availability. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. | Ease of attachment and removal of the auxiliary, efficiency of stereochemical induction. |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. | Availability of suitable chiral precursors. |
Analytical and Characterization Techniques in Research on 2 Benzylamino Propanenitrile
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing profound insights into the molecular structure of compounds like 2-(Benzylamino)propanenitrile by observing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, it allows for the unambiguous confirmation of the this compound structure.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to each unique proton in the molecule would be expected. The benzyl (B1604629) group would show characteristic peaks in the aromatic region (typically ~7.2-7.4 ppm) for its five protons. The benzylic methylene (B1212753) (-CH₂) protons would appear as a singlet or a pair of doublets, while the methine (-CH) and methyl (-CH₃) protons of the propanenitrile backbone would exhibit distinct splitting patterns (e.g., a quartet and a doublet, respectively) due to spin-spin coupling. The amine proton (-NH) may appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the methyl carbon, the methine carbon, the nitrile carbon (typically in the 117-120 ppm range), the benzylic methylene carbon, and the distinct carbons of the aromatic ring.
While specific, experimentally verified NMR data for this compound is not widely available in public databases, the analysis of its constitutional isomer, 3-(Benzylamino)propionitrile, provides a useful comparison for the types of signals observed.
Table 1: Representative ¹H and ¹³C NMR Data for the Related Isomer, 3-(Benzylamino)propionitrile This data is for illustrative purposes and belongs to the isomer 3-(Benzylamino)propionitrile.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For this compound (C₁₀H₁₂N₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approx. 160.22 g/mol ). In HRMS, this would be measured with high precision (e.g., 160.1000). Common fragmentation patterns in electron ionization (EI) mass spectrometry would likely involve the cleavage of the C-C bond adjacent to the nitrogen or the loss of the benzyl group, leading to characteristic fragment ions. For instance, a prominent peak at m/z 91 corresponding to the stable benzyl cation ([C₇H₇]⁺) is a common feature for benzyl-containing compounds. Unlike N-phenyl compounds, the presence of a benzyl group can lead to the formation of stable benzylidene iminium cations. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Key expected absorption bands include:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹ is characteristic of the nitrile group. This is a key diagnostic peak.
C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-N Stretch: This vibration would appear in the fingerprint region, typically between 1020-1250 cm⁻¹.
For the related compound, 3-(Benzylamino)propionitrile, an ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument. sci-hub.se
Crystallographic Studies for Solid-State Structure Determination
Crystallographic techniques are the most definitive methods for determining the three-dimensional atomic and molecular structure of a compound in its solid state.
X-ray Diffraction Analysis of this compound and its Salts/Derivatives
Table 2: Illustrative Crystallographic Data for a Related Aminonitrile Compound (2-Amino-4-chlorobenzonitrile) This data is for illustrative purposes to show the type of information obtained from X-ray crystallography. analis.com.my
Chromatographic Purity and Separation Techniques
Chromatography is essential for separating mixtures and assessing the purity of compounds. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A typical method for an aminonitrile would involve reversed-phase chromatography. sci-hub.senih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or phosphoric acid to improve peak shape. sielc.com The purity of a sample of this compound would be determined by injecting a solution onto the column and monitoring the eluent with a UV detector. A pure sample would ideally show a single major peak at a characteristic retention time.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound may be amenable to GC analysis, related amines are often derivatized to increase their volatility and improve chromatographic performance. Purity is assessed by the presence of a single peak, and when coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the compound and any impurities.
Advanced Analytical Methods for Reaction Monitoring and Mechanistic Insight
The synthesis of this compound, typically achieved through a Strecker reaction involving benzaldehyde (B42025), benzylamine (B48309), and a cyanide source, presents a dynamic chemical system with multiple equilibria and reaction intermediates. Understanding the kinetics and mechanism of this transformation is crucial for optimizing reaction conditions, maximizing yield, and ensuring product quality. Advanced analytical methods that allow for real-time, in-situ monitoring have become invaluable tools for gaining deep mechanistic insights into such complex reactions. These techniques provide a continuous stream of data, enabling researchers to track the concentration of reactants, intermediates, and products throughout the course of the reaction.
One of the foundational approaches to understanding the mechanism of this compound formation involves kinetic and equilibrium studies. For instance, research on the Strecker reaction with benzaldehyde, benzylamine, and cyanide has elucidated the pH dependence of the equilibria involved. dur.ac.uk A significant side reaction is the formation of a cyanohydrin from benzaldehyde and the cyanide ion. dur.ac.uk Mechanistic studies have suggested that the rate-determining step involves the reaction of the corresponding iminium ion with the cyanide ion. dur.ac.uk
The pH profile of the reaction is characteristically bell-shaped, with an optimal plateau between pH 6.5 and 8.5, which is defined by the pKa values of the iminium ions and hydrogen cyanide. dur.ac.uk Through kinetic measurements, specific pKa values and rate constants for the reaction of the cyanide ion with the iminium cations have been calculated, providing quantitative insight into the reaction mechanism. dur.ac.uk
While traditional kinetic studies provide valuable data, modern process analytical technology (PAT) offers a more granular view of the reaction dynamics. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy can be integrated directly into the reaction setup for real-time analysis. nih.govchemrxiv.orghitec-zang.de This is particularly advantageous in continuous flow synthesis, a disruptive technology in the production of fine chemicals and active pharmaceutical ingredients. nih.govbeilstein-journals.org In-line or on-line analysis minimizes the delay between the reaction and its analysis, providing more accurate kinetic data compared to traditional offline methods. beilstein-journals.org
For a multistep synthesis, a combination of these orthogonal analytical tools can be employed, with each technique monitoring a specific stage of the process. nih.govchemrxiv.orghitec-zang.de For example, NMR could be used to monitor the initial formation of the imine intermediate from benzaldehyde and benzylamine, while IR or UV/Vis spectroscopy could track the subsequent nucleophilic attack of the cyanide and the formation of the final this compound product. Advanced data analysis models, such as indirect hard modeling, deep learning, and partial least squares regression, are then used to quantify the concentrations of various components in the reaction mixture in real time. nih.govchemrxiv.org
The application of these advanced analytical methods allows for dynamic experiments where reaction parameters like temperature can be varied, and the effects on reactant conversion and product formation can be observed instantaneously. nih.gov This data-rich approach not only enhances the understanding of the reaction mechanism but also facilitates rapid process optimization and control. hitec-zang.de
Interactive Data Table: Kinetic Parameters for the Strecker Reaction
Below is an interactive table summarizing key kinetic and equilibrium data for the Strecker reaction involving N-benzylidene benzyliminium and N-benzylidene allyliminium ions with cyanide. This data is derived from mechanistic studies and provides a quantitative basis for understanding the reaction.
| Iminium Ion | pKa | Rate Constant (k) for Reaction with Cyanide Ion (dm³mol⁻¹s⁻¹) |
| N-benzylidene benzyliminium | 6.14 ± 0.1 | 6.70 x 10³ |
| N-benzylidene allyliminium | 6.05 ± 0.1 | 1.03 x 10⁴ |
This table highlights the reactivity of the iminium ion intermediates, which is a critical aspect of the mechanistic pathway in the synthesis of aminonitriles like this compound. dur.ac.uk
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The traditional Strecker reaction, a cornerstone for synthesizing α-aminonitriles, often involves stoichiometric amounts of toxic cyanide reagents. nih.gov Future research is intensely focused on developing greener alternatives that are more environmentally benign. A significant push is towards one-pot, three-component synthesis methods that utilize more sustainable catalysts and solvents. nih.gov
Key research avenues include:
Use of Non-Toxic Cyanide Sources: Investigations are underway to replace highly toxic cyanides like HCN or KCN with safer, easy-to-handle alternatives. rsc.org Sources such as hexacyanoferrate, α-amino acids, and acetonitrile (B52724) are being explored to generate cyanide in situ, minimizing handling risks. rsc.org Another approach involves the use of trimethylsilyl (B98337) cyanide (TMSCN) with efficient catalysts. nih.govderpharmachemica.com
Aqueous Media and Solvent-Free Conditions: Moving away from volatile organic solvents is a primary goal of green chemistry. Research has demonstrated that indium powder can act as an efficient catalyst for the synthesis of α-aminonitriles in water. nih.govresearchgate.net Similarly, solvent-free conditions using catalysts like EPZG, a FeCl3 supported on clay, are being developed to produce high yields in short reaction times. derpharmachemica.com
Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused is crucial for sustainable processes. Nano copper ferrite (B1171679) (CuFe2O4) and other magnetically separable nanoparticles are promising candidates for catalyzing aminonitrile synthesis. derpharmachemica.comresearchgate.net
| Green Synthesis Approach | Key Features | Potential Advantages |
| Alternative Cyanide Sources | Use of hexacyanoferrate, amino acids, TMSCN. nih.govrsc.org | Reduced toxicity and handling hazards. |
| Aqueous Synthesis | Employs water as the reaction solvent with catalysts like Indium. nih.gov | Environmentally friendly, low cost, reduced waste. |
| Solvent-Free Reactions | Utilizes solid-supported catalysts (e.g., EPZG) without a solvent. derpharmachemica.com | High reaction efficiency, minimal waste, easy product isolation. |
| Reusable Catalysts | Development of nanocatalysts like CuFe2O4. researchgate.net | Cost-effective, reduced environmental impact, simplified purification. |
Integration into Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved efficiency, and easier scalability. uc.ptbeilstein-journals.org Integrating the synthesis of 2-(benzylamino)propanenitrile into flow systems is a promising future direction.
Microreactors provide a high surface-area-to-volume ratio, enabling precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. researchgate.net Automated synthesis platforms, such as the TRACERLab module, have been successfully adapted for the Strecker reaction to produce radiolabeled amino acids. nih.gov This technology could be applied to the no-carrier-added synthesis of derivatives of this compound, facilitating its use in areas like PET imaging tracer development. nih.gov The modular nature of flow systems allows for multi-step syntheses to be performed sequentially without isolating intermediates, streamlining the production of complex molecules derived from the parent aminonitrile. uc.ptnih.gov
Exploration of Novel Catalytic Systems for Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for the synthesis and transformation of this compound is a vibrant area of research. While traditional Lewis acids are effective, the focus is shifting towards more sophisticated and specialized catalysts.
Organocatalysis: Organocatalysts are emerging as a powerful, metal-free alternative for synthesizing α-aminonitriles. researchgate.netmdpi.com Catalysts like primary α-amino amides, cinchona-based squaramides, and Jacobsen's thiourea (B124793) systems can activate imines and cyanide sources to afford products with high enantioselectivity. mdpi.commdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate radicals for C-H functionalization. researchgate.net This approach could be used for the direct cyanation of amine substrates to form α-aminonitriles, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Transition Metal Catalysis: While moving away from some metals is a goal, novel transition-metal catalysts continue to be developed for their unique reactivity. researchgate.net Systems based on palladium, ruthenium, and iridium have shown high efficiency in the synthesis of α-aminonitriles under mild conditions. organic-chemistry.org
| Catalyst Type | Example | Key Advantages |
| Organocatalysts | Cinchona-based squaramides, thiourea derivatives. mdpi.com | Metal-free, environmentally benign, high enantioselectivity. researchgate.netmdpi.com |
| Photocatalysts | 4CzIPN (organic photoredox catalyst). researchgate.net | Uses visible light, mild reaction conditions, high functional group tolerance. organic-chemistry.org |
| Transition Metals | Palladium, Ruthenium, Indium complexes. nih.govorganic-chemistry.org | High yields, catalytic efficiency, broad applicability. |
Computational Chemistry Approaches to Predict Reactivity and Design New Reactions
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern chemical research. chemrxiv.org Applying these methods to this compound can provide deep insights into its electronic structure, reactivity, and potential reaction pathways.
DFT calculations can be used to:
Predict Reactivity: By calculating activation energies and mapping reaction coordinates, researchers can predict the propensity of the nitrile group to react with various nucleophiles. nih.gov This allows for the in silico screening of potential reactions and derivatizations.
Elucidate Reaction Mechanisms: Computational studies can support experimental findings by detailing the transition states and intermediates involved in catalytic cycles, helping to optimize reaction conditions and catalyst design. mdpi.comresearchgate.net For example, DFT calculations have been used to rationalize the stereochemical outcome of organocatalyzed Strecker reactions. mdpi.com
Design Novel Catalysts: By modeling the interaction between a substrate, a catalyst, and reagents, new catalysts with enhanced activity and selectivity can be designed. nih.gov Machine learning models trained on DFT-calculated data are also emerging as a way to predict optimal reaction conditions. chemrxiv.orgnih.gov
Expanding its Utility in Material Science and Advanced Polymer Synthesis
The bifunctional nature of this compound, possessing both an amine and a nitrile group, makes it an attractive monomer for the synthesis of advanced polymers and materials. enamine.net While its direct use is an area for future exploration, related compounds provide a clear precedent.
Propenonitrile (acrylonitrile) is a key monomer in the production of commercially important polymers like polyacrylonitrile, which is used to make durable fibers, and nitrile butadiene rubber (NBR), valued for its chemical resistance. essentialchemicalindustry.org The presence of the benzylamino group in this compound could be exploited to create polymers with unique properties, such as thermal stability, specific surface interactions, or tailored solubility. Research into the polymerization of N-substituted maleimides, which also contain a benzylamine (B48309) moiety, has shown the potential to create new thermally stable polymers. researchgate.net Future work could focus on the homo- or co-polymerization of this compound to synthesize novel polyamides, polyimines, or other functional polymers.
Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities
As a versatile building block, this compound holds significant potential for the synthesis of a wide array of more complex molecules. uni-mainz.de The nitrile and amine groups can be transformed into various other functionalities, opening up diverse derivatization pathways.
Future research will likely focus on:
Heterocycle Synthesis: α-Aminonitriles are well-established precursors for nitrogen-containing heterocycles like imidazoles and thiazoles. derpharmachemica.com The specific structure of this compound could be leveraged to create novel heterocyclic scaffolds for applications in medicinal chemistry.
Peptide Chemistry: Aminonitriles can react with aminothiols like cysteine to form dipeptides, suggesting a potential role in prebiotic chemistry and the synthesis of peptide-based molecules. nih.gov
Asymmetric Transformations: The development of catalytic methods to transform the nitrile group or functionalize the carbon backbone asymmetrically would provide access to chiral derivatives, which are highly valuable in pharmaceutical development. mdpi.com
Acyl Anion Equivalents: Deprotonation of the α-carbon can generate a stabilized carbanion, which can act as an acyl anion equivalent in C-C bond-forming reactions, enabling the synthesis of complex branched amines and alkaloids. uni-mainz.de
This exploration of unexplored reactivity will continue to expand the synthetic utility of this compound, solidifying its role as a valuable intermediate in organic chemistry. biosynth.com
Q & A
Q. How do solvent polarity and reaction temperature impact kinetic vs. thermodynamic control in the synthesis of this compound?
- Methodology : Polar aprotic solvents (e.g., DMF) favor kinetic products by stabilizing transition states, while higher temperatures (e.g., reflux) promote thermodynamic control. Monitor reaction progress via TLC or in-situ IR to identify dominant pathways, referencing protocols for analogous cyanohydrin syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
